![molecular formula C6H9ClS B14330262 2-[(Chloroethynyl)sulfanyl]-2-methylpropane CAS No. 105169-95-7](/img/structure/B14330262.png)
2-[(Chloroethynyl)sulfanyl]-2-methylpropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Chloroethynyl)sulfanyl]-2-methylpropane is an organosulfur compound characterized by the presence of a chloroethynyl group attached to a sulfanyl group, which is further bonded to a methylpropane structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chloroethynyl)sulfanyl]-2-methylpropane typically involves the reaction of chloroethyne with a sulfanyl group under controlled conditions. One common method includes the use of a base such as sodium ethoxide in ethanol to facilitate the reaction. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed.
化学反应分析
Types of Reactions
2-[(Chloroethynyl)sulfanyl]-2-methylpropane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chloroethynyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[(Chloroethynyl)sulfanyl]-2-methylpropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-[(Chloroethynyl)sulfanyl]-2-methylpropane involves its interaction with molecular targets such as enzymes or receptors. The chloroethynyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological effects.
相似化合物的比较
Similar Compounds
2-Chloroethyl ethyl sulfide: An organosulfur compound with similar structural features but different chemical properties.
2-Chloroethanesulfonyl chloride: Another related compound with distinct reactivity and applications.
Uniqueness
2-[(Chloroethynyl)sulfanyl]-2-methylpropane is unique due to its specific combination of a chloroethynyl group and a sulfanyl group attached to a methylpropane structure
属性
CAS 编号 |
105169-95-7 |
|---|---|
分子式 |
C6H9ClS |
分子量 |
148.65 g/mol |
IUPAC 名称 |
2-(2-chloroethynylsulfanyl)-2-methylpropane |
InChI |
InChI=1S/C6H9ClS/c1-6(2,3)8-5-4-7/h1-3H3 |
InChI 键 |
OOZOJRPLYVPVMH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)SC#CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


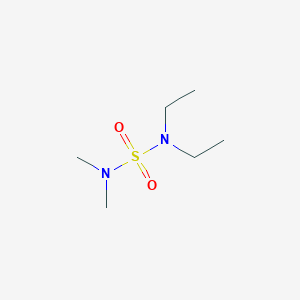

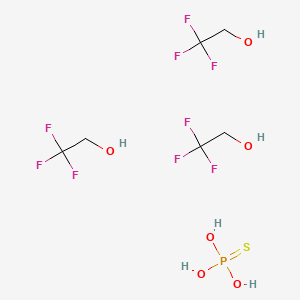
![4-[(Cyclohex-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14330201.png)
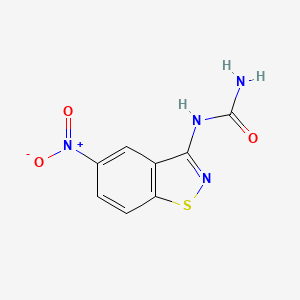
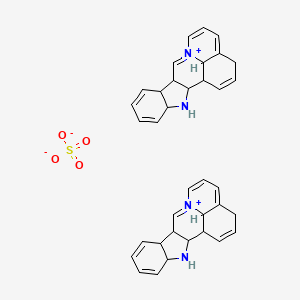
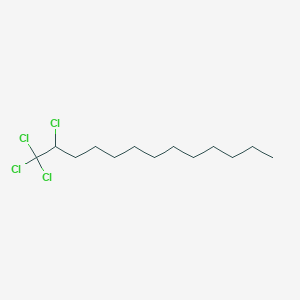
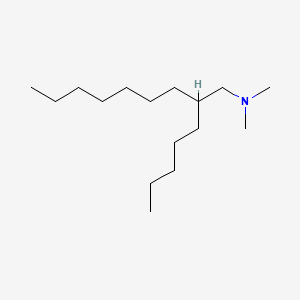

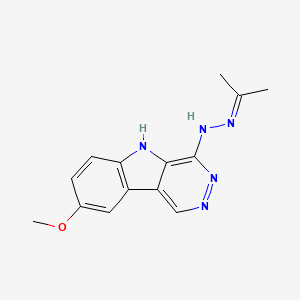


![3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid](/img/structure/B14330241.png)

